2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9693798
InChI: InChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-6-4-3-5-17(18)19)13-20(24)21-11-15-7-9-16(25-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol

2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

CAS No.:

Cat. No.: VC9693798

Molecular Formula: C20H20N2O3

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide -

Specification

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H20N2O3/c1-14(23)18-12-22(19-6-4-3-5-17(18)19)13-20(24)21-11-15-7-9-16(25-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,21,24)
Standard InChI Key MBNJNTMXZZWMNT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC

Introduction

2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the indole class, a group of compounds known for their diverse biological activities. The compound's structure includes an indole ring system substituted with an acetyl group and linked to a 4-methoxybenzyl group via an acetamide moiety. This specific arrangement of functional groups can impart unique properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves a multi-step process. The general approach includes:

  • Preparation of 3-Acetylindole: This can be achieved through the acetylation of indole using acetic anhydride.

  • Formation of the Acetamide Linkage: The 3-acetylindole is then reacted with chloroacetyl chloride to form the chloroacetamide intermediate.

  • Coupling with 4-Methoxybenzylamine: The chloroacetamide is subsequently coupled with 4-methoxybenzylamine in the presence of a base to yield the final product.

StepReagentsConditionsProduct
1Indole, Acetic AnhydridePyridine, reflux3-Acetylindole
23-Acetylindole, Chloroacetyl ChlorideDichloromethane, triethylamineChloroacetamide Intermediate
3Chloroacetamide Intermediate, 4-MethoxybenzylamineDichloromethane, triethylamine2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

Biological Activities and Potential Applications

Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific studies on 2-(3-acetyl-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide may be limited, its structural features suggest potential applications in medicinal chemistry. The presence of the acetyl group and the 4-methoxybenzyl moiety could modulate its interaction with biological targets.

Potential Biological ActivityMechanismRelevance
Anti-inflammatoryInhibition of inflammatory pathwaysPotential therapeutic use in inflammatory diseases
AntimicrobialInterference with microbial cell wall synthesis or membrane integrityPossible application in antimicrobial therapies
AnticancerInhibition of cancer cell proliferation or induction of apoptosisPotential use in cancer treatment strategies

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